- Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers, Journal of Organic Chemistry, 2023, 88(9), 5671-5675

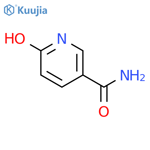

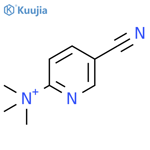

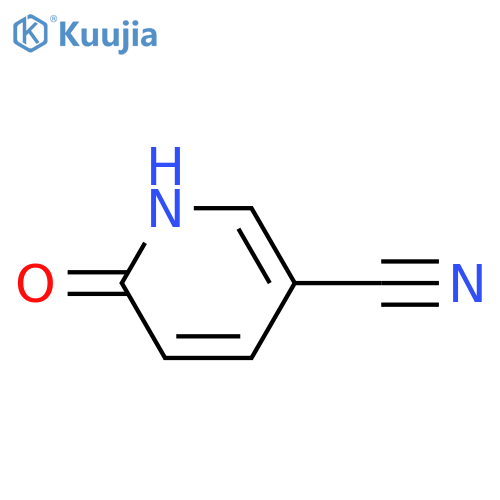

Cas no 94805-52-4 (6-oxo-1H-pyridine-3-carbonitrile)

94805-52-4 structure

Nom du produit:6-oxo-1H-pyridine-3-carbonitrile

Numéro CAS:94805-52-4

Le MF:C6H4N2O

Mégawatts:120.10876083374

MDL:MFCD06656489

CID:61749

PubChem ID:7062197

6-oxo-1H-pyridine-3-carbonitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 5-Cyano-2-hydroxypyridine

- 3-cyano-6-hydoxy pyridine

- 3-Cyano-6-hydroxypyridine

- 3-Pyridinecarbonitrile,1,6-dihydro-6-oxo-

- 5-Cyano-2(1H)-pyridinone

- 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile

- 1,6-dihydro-6-oxo-3-Pyridinecarbonitrile

- 2-HYDROXY-5-CYANO PYRIDINE

- 5-Cyan-2-hydroxy-pyridin

- 6-hydroxy-3-cyanopyridine

- 6-hydroxy-3-pyridinecarbonitrile

- 6-Hydroxy-nicotinonitril

- 6-hydroxy-nicotinonitrile

- 6-hydroxypyridine-3-carbonitrile

- 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile (ACI)

- 2-Hydroxy-5-cyanopyridine

- 5-Cyano-2-pyridinol

- 5-Cyano-2-pyridone

- 6-Hydroxynicotinonitrile

- 6-oxo-1H-pyridine-3-carbonitrile

- 6-oxo-1,6-dihydropyridine-3-carbonitrile

- AC-25213

- Z217164566

- 94805-52-4

- DB-080359

- AKOS005199145

- 95891-30-8

- DTXSID70915298

- PB17354

- EN300-25722

- 2Z-0721

- SY168012

- AKOS005070039

- 5-cyano-2-pyridinone

- MFCD06656489

- 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-

- CS-W020390

- 3-cyano-6-hydroxy-pyridine

- PS-4874

- SB10167

- J-518973

- 6-oxidanylidene-1H-pyridine-3-carbonitrile

- 6-oxo-1,6-dihydro-pyridine-3-carbonitrile

- 6-Hydroxynicotinonitrile, AldrichCPR

- 3-PYRIDINECARBONITRILE, 6-HYDROXY-

- A845106

- SCHEMBL197468

-

- MDL: MFCD06656489

- Piscine à noyau: 1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)

- La clé Inchi: CCQUUHVUQQFTGV-UHFFFAOYSA-N

- Sourire: N#CC1=CNC(=O)C=C1

Propriétés calculées

- Qualité précise: 120.03200

- Masse isotopique unique: 120.032362755g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 0

- Complexité: 241

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 52.9Ų

- Le xlogp3: -0.4

Propriétés expérimentales

- Couleur / forme: White to Yellow Solid

- Dense: 1.3±0.1 g/cm3

- Point de fusion: 256-258

- Point d'ébullition: 332.7±35.0 °C at 760 mmHg

- Point d'éclair: 155.0±25.9 °C

- Indice de réfraction: 1.571

- Le PSA: 56.91000

- Le LogP: 0.65888

- Pression de vapeur: 0.0±0.7 mmHg at 25°C

6-oxo-1H-pyridine-3-carbonitrile Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P261;P280;P301+P310;P311

- Code de catégorie de danger: 36/37/38-22

- Instructions de sécurité: S26; S36

-

Identification des marchandises dangereuses:

- Niveau de danger:IRRITANT

- Terminologie du risque:R36/37/38

- Conditions de stockage:Room temperature

6-oxo-1H-pyridine-3-carbonitrile Données douanières

- Code HS:2933399090

- Données douanières:

Code douanier chinois:

2933399090Résumé:

2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

6-oxo-1H-pyridine-3-carbonitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00601-25G |

6-oxo-1H-pyridine-3-carbonitrile |

94805-52-4 | 97% | 25g |

¥ 3,379.00 | 2023-04-12 | |

| Enamine | EN300-25722-0.5g |

6-oxo-1,6-dihydropyridine-3-carbonitrile |

94805-52-4 | 95% | 0.5g |

$39.0 | 2024-06-18 | |

| TRC | C982288-100mg |

5-Cyano-2(1H)-pyridinone |

94805-52-4 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | C982288-1000mg |

5-Cyano-2(1H)-pyridinone |

94805-52-4 | 1g |

$178.00 | 2023-05-18 | ||

| Apollo Scientific | OR3348-250mg |

6-Hydroxynicotinonitrile |

94805-52-4 | 98% | 250mg |

£20.00 | 2025-02-20 | |

| abcr | AB245518-25g |

6-Hydroxynicotinonitrile, 98%; . |

94805-52-4 | 98% | 25g |

€1062.00 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00601-500MG |

6-oxo-1H-pyridine-3-carbonitrile |

94805-52-4 | 97% | 500MG |

¥ 171.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D660633-25g |

3-CYANO-6-HYDROXYPYRIDINE |

94805-52-4 | 97% | 25g |

$1500 | 2024-06-05 | |

| eNovation Chemicals LLC | D660633-100g |

3-CYANO-6-HYDROXYPYRIDINE |

94805-52-4 | 97% | 100g |

$3400 | 2024-06-05 | |

| TRC | C982288-500mg |

5-Cyano-2(1H)-pyridinone |

94805-52-4 | 500mg |

$121.00 | 2023-05-18 |

6-oxo-1H-pyridine-3-carbonitrile Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 2 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 30 min, 100 °C; 100 °C → rt; 1 h, rt

Référence

- Preparation of (aza)indazolyl-aryl sulfonamide and related compounds for inhibiting GCN2 activity, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 30 min, reflux

Référence

- Preparation of oxadiazole-benzofuran derivatives having S1P1 receptor activity and/or disease modifying activity, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Catalysts: Hydroxylase Solvents: Water ; 24 h, pH 7.0, 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0

Référence

- Production process of hydroxylating nicotinic acid and cyanopyridine by using microorganism, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Delftia acidovorans

Référence

- Preparation of pyridine derivatives as intermediates for pharmaceuticals, agrochemicals, and dyes, Japan, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ; 20 - 30 °C; 1 h, 20 - 30 °C

1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C

1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C

Référence

- Method for preparing 3-cyano-6-hydroxypyridine from 6-hydroxynicotinic acid, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Cesium carbonate , Benzaldehyde oxime Solvents: Tetrahydrofuran ; 20 min, rt

1.2 rt → 80 °C; 4 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3

1.2 rt → 80 °C; 4 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3

Référence

- Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Méthode de production 8

Conditions de réaction

1.1 Solvents: Water ; 32 h, pH 7.0, 30 °C

Référence

- A combined process of hydroxylation of nicotinic acid by growing culture and hydroxylation of 3-cyanopyridine by resting cells of Comamonas testosteroni JA1, Engineering in Life Sciences, 2005, 5(4), 369-374

Méthode de production 9

Conditions de réaction

Référence

- Microbial hydroxylation of 3-cyanopyridine to 3-cyano-6-hydroxypyridine, Bioscience, 1995, 59(4), 572-5

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 2 h, 0 °C

Référence

- Synthesis of a series of iridium complexes bearing substituted 2-pyridonates and their catalytic performance for acceptorless dehydrogenation of alcohols under neutral conditions, Journal of Organometallic Chemistry, 2017, 843, 14-19

Méthode de production 11

Conditions de réaction

Référence

- Preparation of 6-hydroxy pyridines or pyrazines by microbial hydroxylation, European Patent Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium ethanethiolate Solvents: Dimethylformamide ; rt → 60 °C; 4 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Pyridine, pyrazine and azaindole compounds as stress activated protein kinase modulators and their preparation and use in the treatment of inflammatory and fibrotic disorders, World Intellectual Property Organization, , ,

6-oxo-1H-pyridine-3-carbonitrile Raw materials

- 5-Cyano-N,N,N-trimethyl-2-pyridinaminium

- 6-Hydroxynicotinamide

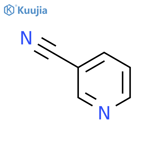

- pyridine-3-carbonitrile

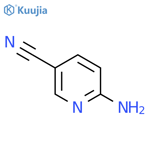

- 6-aminopyridine-3-carbonitrile

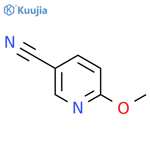

- 6-Methoxynicotinonitrile

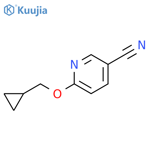

- 6-(cyclopropylmethoxy)pyridine-3-carbonitrile

6-oxo-1H-pyridine-3-carbonitrile Preparation Products

6-oxo-1H-pyridine-3-carbonitrile Littérature connexe

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

94805-52-4 (6-oxo-1H-pyridine-3-carbonitrile) Produits connexes

- 95907-03-2(2-Hydroxynicotinonitrile)

- 5657-63-6(3-Cyano-2-hydroxypyridine)

- 312916-41-9((5Z)-1-benzyl-5-(4-methoxy-3-nitrophenyl)methylidene-1,3-diazinane-2,4,6-trione)

- 55843-68-0(methyl (4Z)-N-cyanomorpholine-4-carboximidothioate)

- 927587-17-5(2-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide)

- 874805-88-6(N-3-(dimethylamino)propyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)

- 2175582-41-7(1-2-(thiophen-3-yl)morpholin-4-ylprop-2-en-1-one)

- 1797851-97-8(2-bromo-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide)

- 2228993-74-4(3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine)

- 1251086-19-7(1-(bromomethyl)-1-ethoxy-4-propylcyclohexane)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:94805-52-4)3-CYANO-6-HYDROXYPYRIDINE

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:94805-52-4)6-oxo-1H-pyridine-3-carbonitrile

Pureté:99%

Quantité:25g

Prix ($):507.0